molecular formula C22H18Cl2N2O5S B298750 N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

货号 B298750
分子量: 493.4 g/mol
InChI 键: ARIOITPCNHIUFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as BDA-410, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDA-410 belongs to the class of small molecule inhibitors that target the ubiquitin-proteasome system, which plays a crucial role in cellular protein degradation.

作用机制

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide exerts its pharmacological effects by inhibiting the proteasome-mediated degradation of proteins. The proteasome is a large protein complex that plays a crucial role in cellular protein degradation by breaking down damaged or misfolded proteins. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded or damaged proteins, which can then trigger apoptosis or other cellular responses.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to reduce the accumulation of misfolded proteins in neurodegenerative disorders, leading to improved neuronal function and reduced neuroinflammation. In addition, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to reduce inflammation in various inflammatory diseases by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines.

实验室实验的优点和局限性

One of the major advantages of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of protein degradation. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide is its relatively low potency compared to other proteasome inhibitors, such as bortezomib. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide also has limited solubility in aqueous solutions, which can pose challenges in experimental settings.

未来方向

Future research on N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide could focus on exploring its potential therapeutic applications in other diseases, such as viral infections, autoimmune disorders, and metabolic disorders. In addition, further studies could investigate the mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide, as well as its potential interactions with other drugs. Finally, the development of more potent and soluble analogs of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide could enhance its therapeutic potential in clinical settings.

合成方法

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3,5-dichloro-4-methylbenzenesulfonamide, which is then reacted with 4-(2-aminoethoxy)-3,5-dichlorobenzoyl chloride to obtain the intermediate compound. The final step involves the reaction of the intermediate with 1,3-benzodioxole-5-carboxylic acid to yield N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide. The entire synthesis process has been reported in detail in the scientific literature.

科学研究应用

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. Moreover, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative disorders, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been found to have neuroprotective effects by reducing the accumulation of misfolded proteins, such as alpha-synuclein and tau, which are associated with Parkinson's and Alzheimer's diseases, respectively. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In inflammatory diseases, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been found to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.

属性

产品名称

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

分子式

C22H18Cl2N2O5S

分子量

493.4 g/mol

IUPAC 名称

N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H18Cl2N2O5S/c1-14-2-5-19(6-3-14)32(28,29)26(18-9-15(23)8-16(24)10-18)12-22(27)25-17-4-7-20-21(11-17)31-13-30-20/h2-11H,12-13H2,1H3,(H,25,27)

InChI 键

ARIOITPCNHIUFJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl

规范 SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。